Compound Description: N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a 5-nitrofuran derivative with a heterocyclic substituent at the 2-position of the furan ring. In a study investigating the carcinogenicity of various 5-nitrofurans, this compound demonstrated the highest incidence of tumors across a wide range of tissues in Sprague-Dawley female rats. These included forestomach squamous cell tumors, kidney pelvis transitional cell carcinomas, pulmonary alveolar cell carcinomas, and hemangioendothelialsarcomas in the intestine, mesentery, liver, lung, and pancreas.
Compound Description: N-{4-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide is a 1,3,4-oxadiazole derivative that was computationally and pharmacologically evaluated for its potential toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory properties. The compound exhibited moderate inhibitory effects in all the aforementioned assays.
2-Amino-5-(5-Nitro-2-furyl)-1,3,4-thiadiazole
Compound Description: 2-Amino-5-(5-Nitro-2-furyl)-1,3,4-thiadiazole is another 5-nitrofuran derivative with a heterocyclic substituent at the 2-position of the furan ring. In the same carcinogenicity study mentioned previously, this compound was found to cause a high incidence of mammary tumors in Sprague-Dawley female rats.
2-Amino-5-(5-Nitro-2-furyl)-1,3,4-oxadiazole
Compound Description: 2-Amino-5-(5-Nitro-2-furyl)-1,3,4-oxadiazole is a 5-nitrofuran derivative with an oxadiazole ring at the 2-position. This compound also exhibited a high incidence of mammary tumor formation in Sprague-Dawley female rats in the carcinogenicity study.
Compound Description: trans-2-[(Dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazole is yet another 5-nitrofuran derivative investigated for carcinogenicity. This compound was also found to produce a high incidence of mammary tumors in Sprague-Dawley female rats.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.